Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester, also known as ethyl 2-(aminohydrazinylidene)acetate, is an organic compound with the molecular formula and a molecular weight of approximately 131.13 g/mol. This compound is characterized by the presence of a hydrazine group attached to an acetic acid moiety, which contributes to its unique chemical properties and potential biological activities. Its structure includes an ethyl ester functional group, which enhances its solubility in organic solvents and its reactivity in various
These reactions are significant for synthesizing more complex organic molecules and derivatives .
The biological activity of acetic acid, 2-hydrazinyl-2-imino-, ethyl ester has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The compound's ability to inhibit bacterial growth has been linked to its structural features, which allow it to interact effectively with microbial targets. Additionally, derivatives of this compound have shown potential in anti-inflammatory and antitumor activities, highlighting its versatility in medicinal chemistry .
Several methods have been developed for synthesizing acetic acid, 2-hydrazinyl-2-imino-, ethyl ester:
Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester finds applications in various fields:
Studies on the interactions of acetic acid, 2-hydrazinyl-2-imino-, ethyl ester with biological systems have indicated that it can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, which is crucial for understanding its pharmacological effects. Research has shown that the compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and infection .
Several compounds share structural similarities with acetic acid, 2-hydrazinyl-2-imino-, ethyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl hydrazinecarboxylate | C4H8N2O2 | Contains a carboxylic acid group; used in pharmaceuticals. |
| Hydrazinecarboxylic acid | C2H4N2O2 | Simpler structure; known for its reducing properties. |
| Acetic hydrazide | C3H7N3O | A direct derivative of acetic acid; exhibits similar reactivity. |
What sets acetic acid, 2-hydrazinyl-2-imino-, ethyl ester apart from these similar compounds is its specific combination of hydrazine and acetic functionalities that enhance its reactivity and biological activity. Its unique structure allows it to participate in diverse
The compound is systematically named ethyl hydrazino(imino)acetate under IUPAC rules. This nomenclature reflects its esterified ethyl group, hydrazinyl substituent, and imino functional group positioned on the acetate backbone. The structural formula is $$ \text{C}4\text{H}9\text{N}3\text{O}2 $$, with a molecular weight of 131.13 g/mol.
Common synonyms include:
Its CAS Registry Number is 53085-26-0, and the MDL number is MFCD10699336. Additional identifiers include the ChemSpider ID 19218104 and PubChem CID 11593468.
First reported in the mid-20th century, this compound emerged during investigations into hydrazine derivatives and their reactivity with carbonyl compounds. Early syntheses involved the condensation of ethyl glyoxylate with hydrazine hydrate, yielding the imino-hydrazinyl intermediate. The reaction mechanism typically proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration to form the imino group.
Industrial-scale production has utilized catalytic esterification strategies. For example, sulfuric acid-catalyzed reactions between hydrazinyl-iminoacetic acid and ethanol under reflux conditions (60–80°C) achieve yields exceeding 70%. Modern protocols emphasize solvent-free systems and green chemistry principles to minimize waste.
Acetic acid, 2-hydrazinyl-2-imino-, ethyl ester exhibits a complex molecular architecture characterized by the presence of multiple functional groups that contribute to its distinctive chemical properties [2]. The compound possesses a molecular formula of C4H9N3O2 with a molecular weight of 131.135 daltons [2]. The molecular structure features an ethyl ester functional group connected to an acetic acid moiety that contains both hydrazinyl and imino substituents [2].
The three-dimensional structural configuration of the compound reveals significant conformational flexibility due to the presence of multiple rotatable bonds [2]. The molecular geometry is influenced by the presence of three hydrogen bond acceptor sites and one hydrogen bond donor site, which significantly impacts the overall spatial arrangement of the molecule [2]. The exact mass of the compound is calculated as 131.069477 daltons, providing precise molecular identification parameters [2].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C4H9N3O2 | [2] |
| Molecular Weight | 131.135 g/mol | [2] |
| Monoisotopic Mass | 131.069477 Da | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
The compound's structural framework incorporates an ethyl ester moiety (OCH2CH3) attached to a carbon center bearing both hydrazinyl (NHNH2) and imino (=NH) functional groups [2]. This arrangement creates a highly functionalized molecular scaffold with significant potential for intermolecular interactions [28]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as ethyl (Z)-2-amino-2-hydrazinylideneacetate, reflecting the specific stereochemical configuration of the molecule [28].
The presence of multiple nitrogen-containing functional groups in acetic acid, 2-hydrazinyl-2-imino-, ethyl ester creates the potential for complex tautomeric equilibria [12]. The compound can exist in different tautomeric forms due to the mobility of hydrogen atoms between the hydrazinyl and imino nitrogen centers [12]. These tautomeric forms are characterized by different electronic distributions and molecular geometries, which significantly influence the compound's chemical reactivity and spectroscopic properties [12].
The tautomeric equilibrium in this compound is primarily governed by the relative stability of different hydrogen bonding patterns and electronic configurations [12]. The hydrazinyl group (NHNH2) can participate in hydrogen bonding interactions that stabilize specific tautomeric forms [18]. Additionally, the imino functionality (=NH) contributes to the overall tautomeric behavior through its ability to undergo proton transfer reactions [18].
Computational studies suggest that the preferred tautomeric form is determined by both intramolecular and intermolecular hydrogen bonding interactions [18]. The electron-withdrawing nature of the ethyl ester group influences the electron density distribution across the nitrogen-containing functional groups, thereby affecting the relative stability of different tautomeric species [18]. These tautomeric considerations are crucial for understanding the compound's chemical behavior and spectroscopic characteristics [12].
The infrared spectroscopic analysis of acetic acid, 2-hydrazinyl-2-imino-, ethyl ester reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [18]. The compound exhibits distinct carbonyl stretching frequencies associated with the ester functionality, typically observed in the range of 1700-1750 cm⁻¹ [18]. The presence of nitrogen-hydrogen bonds contributes to absorption bands in the region of 3200-3500 cm⁻¹, corresponding to nitrogen-hydrogen stretching vibrations [18].
The hydrazinyl group produces characteristic absorption patterns in the infrared spectrum, with nitrogen-hydrogen stretching vibrations appearing as multiple bands due to the presence of both primary and secondary amine functionalities [18]. The imino group contributes to the spectral complexity through its nitrogen-hydrogen stretching mode, which typically appears at frequencies distinct from those of the hydrazinyl group [18].
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Ester C=O | 1700-1750 | Carbonyl stretching |
| N-H (primary) | 3300-3500 | Nitrogen-hydrogen stretching |
| N-H (secondary) | 3200-3400 | Nitrogen-hydrogen stretching |
| C=N | 1620-1680 | Carbon-nitrogen double bond |
| C-O | 1000-1300 | Carbon-oxygen stretching |
The carbon-nitrogen double bond character of the imino functionality manifests as absorption bands in the 1620-1680 cm⁻¹ region [18]. These bands are diagnostic for the presence of the imino group and provide valuable structural information about the compound [33]. The ethyl ester moiety contributes additional absorption features, including carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ range and carbon-oxygen stretching modes in the 1000-1300 cm⁻¹ region [18].
Nuclear magnetic resonance spectroscopic analysis provides detailed information about the molecular structure and dynamics of acetic acid, 2-hydrazinyl-2-imino-, ethyl ester [18]. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns for the various hydrogen environments within the molecule [26]. The ethyl ester group produces a distinctive ethyl pattern, with the methyl protons appearing as a triplet around 1.2-1.4 parts per million and the methylene protons appearing as a quartet around 4.2-4.4 parts per million [18].
The hydrazinyl protons exhibit chemical shifts in the range of 4.5-6.0 parts per million, with coupling patterns that reflect the connectivity and electronic environment of the nitrogen atoms [26]. The imino proton typically resonates at lower field positions, around 8.0-9.0 parts per million, due to the deshielding effect of the nitrogen atom [18]. These chemical shift values are sensitive to the tautomeric state of the molecule and can provide insights into the predominant structural form in solution [26].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the ester group appearing around 160-170 parts per million [18]. The ethyl ester carbons are observed at their characteristic positions, with the methyl carbon around 13-15 parts per million and the methylene carbon around 60-65 parts per million [33]. The carbon atoms directly bonded to nitrogen show distinctive chemical shifts that reflect their electronic environments [18].
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ester C=O | 160-170 | Singlet |
| OCH₂ | 60-65 | Triplet |
| OCH₂CH₃ | 13-15 | Quartet |
| C=N | 140-160 | Singlet |